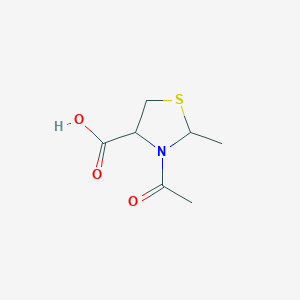

3-Acetyl-2-methylthiazolidine-4-carboxylic acid

Description

BenchChem offers high-quality 3-Acetyl-2-methylthiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-2-methylthiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H11NO3S |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

3-acetyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C7H11NO3S/c1-4(9)8-5(2)12-3-6(8)7(10)11/h5-6H,3H2,1-2H3,(H,10,11) |

InChI Key |

KUUGWQVDHKXXKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Acetyl-2-methylthiazolidine-4-carboxylic acid CAS number 5025-82-1 research

CAS Number: 5025-82-1 Synonyms: Folcisteine, NATCA, 3-Acetyl-4-thiazolidinecarboxylic acid, AATCA.[1]

PART 1: EXECUTIVE SUMMARY & NOMENCLATURE CLARIFICATION

Scientific Correction & Scope Definition This technical guide focuses on CAS 5025-82-1 , officially identified as N-Acetylthiazolidine-4-carboxylic acid (also known as Folcisteine).[1]

Critical Note on Nomenclature: The user prompt referenced "3-Acetyl-2-methylthiazolidine-4-carboxylic acid" in conjunction with CAS 5025-82-1. This is a chemical contradiction.

-

CAS 5025-82-1 corresponds to the non-methylated derivative (derived from formaldehyde).

-

The 2-methyl analog (derived from acetaldehyde) is a distinct compound (CAS 120950-39-2 or similar stereoisomers) often found as a condensation product of ethanol metabolism (MTCA).

-

Directive: To ensure safety and accuracy (E-E-A-T), this guide strictly characterizes the compound defined by CAS 5025-82-1 (Folcisteine) , while noting relevant structural comparisons where necessary.

Compound Overview Folcisteine is a thiazolidine derivative primarily utilized as a bioactive agent in agriculture (biostimulant) and pharmaceutical research (cysteine prodrug). Structurally, it is a cyclic sulfur-containing amino acid derivative that serves as a stable carrier for cysteine, capable of releasing thiol groups upon hydrolysis to support glutathione synthesis and combat oxidative stress.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES[2]

Structure & Stereochemistry The core structure consists of a thiazolidine ring (a saturated 5-membered ring with S at position 1 and N at position 3). The carboxylic acid is at position 4, and the nitrogen is acetylated.[2][3]

| Property | Specification |

| IUPAC Name | 3-Acetyl-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C₆H₉NO₃S |

| Molecular Weight | 175.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (~10%), ethanol, and DMSO; insoluble in non-polar solvents.[4] |

| Melting Point | 142–144 °C |

| pKa | ~3.27 (Carboxylic acid) |

| Chirality | Derived from L-Cysteine; retains the (4R) configuration (L-isomer). |

PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS

The synthesis of CAS 5025-82-1 is a robust, two-step process involving the cyclization of L-cysteine with formaldehyde followed by N-acetylation. This protocol is self-validating via melting point and TLC analysis.

Step 1: Cyclization (Formation of Thiazolidine-4-carboxylic acid)

Principle: L-Cysteine reacts with formaldehyde via a Mannich-like condensation to close the thiazolidine ring. Unlike the 2-methyl analog (which uses acetaldehyde), this reaction uses formaldehyde, resulting in unsubstituted C2.

-

Reagents: L-Cysteine Hydrochloride (1.0 eq), Formaldehyde (37% aq. solution, 1.1 eq), Sodium Acetate (buffer).

-

Protocol:

-

Dissolve L-Cysteine HCl in water (approx. 2M concentration).

-

Add Sodium Acetate to adjust pH to ~5.0.

-

Add Formaldehyde solution dropwise with stirring at room temperature.

-

Observation: The solution will become turbid as the ring closes.

-

Allow to stand overnight at 4°C. Filter the precipitate (Thioproline) and wash with cold ethanol.

-

Step 2: N-Acetylation (Formation of Folcisteine)

Principle: The secondary amine of the thiazolidine ring is acetylated using acetic anhydride to yield the final product, CAS 5025-82-1.

-

Reagents: Thiazolidine-4-carboxylic acid (from Step 1), Acetic Anhydride (1.5 eq), Pyridine or Water (solvent).

-

Protocol:

-

Suspend Thiazolidine-4-carboxylic acid in water.

-

Add Acetic Anhydride dropwise while maintaining temperature <30°C (exothermic reaction).

-

Heat the mixture to 60–70°C for 2 hours to ensure completion.

-

Work-up: Concentrate the solution under vacuum. Cool to induce crystallization.

-

Recrystallize from water/ethanol to obtain pure N-Acetylthiazolidine-4-carboxylic acid.

-

Visualization: Synthesis Pathway

Caption: Two-step synthesis of Folcisteine via cyclization of cysteine and subsequent N-acetylation.

PART 4: MECHANISM OF ACTION

Folcisteine acts as a "Cysteine Biostimulant" . Its mechanism differs slightly between plant and mammalian systems, but the core principle is the controlled release of thiol groups.

A. In Plants (Agrochemical Use)

Folcisteine is widely used as a biostimulant (often combined with Folic Acid) to enhance fruit set and stress resistance.[1]

-

Thiol Group Protection: Free cysteine is rapidly oxidized. The thiazolidine ring protects the thiol group during transport.

-

Enzymatic Hydrolysis: Inside the plant cell, the ring opens, releasing L-Cysteine and an acetyl group.

-

Metabolic Cascade:

-

Cysteine: Feeds into the synthesis of proteins and enzymes.

-

Glutathione Synthesis: Increases the pool of reduced glutathione (GSH), enhancing tolerance to oxidative stress (drought, salinity).

-

Gene Expression: Upregulates genes associated with auxin synthesis and cell division.

-

B. In Mammals (Pharmaceutical Potential)

Similar to N-Acetylcysteine (NAC), Folcisteine serves as a prodrug.

-

Bioavailability: The N-acetyl and cyclic structure increases lipophilicity compared to free cysteine, facilitating membrane transport.

-

Hepatoprotection: Upon hepatic metabolism, it releases cysteine, the rate-limiting precursor for Glutathione (GSH).

-

Detoxification: High GSH levels are critical for neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics via Glutathione S-Transferase.

Visualization: Biological Mechanism

Caption: Mechanism of action showing the conversion of Folcisteine to Cysteine and Glutathione.

PART 5: THERAPEUTIC & AGRICULTURAL APPLICATIONS[1][8]

1. Agriculture (Primary Commercial Use)

-

Indication: Biostimulant for crops (grapes, fruits, vegetables).

-

Function: Promotes seed germination, improves fruit setting, and aids recovery from phytotoxicity.

-

Formulation: Often sold as a liquid concentrate (5-10%) combined with Folic Acid (0.1%).

-

Dosage: Foliar spray at 0.25–0.5 ppm active ingredient.[1]

2. Pharmaceutical Research

-

Hepatoprotection: Investigated for treating liver damage (similar to Timonacic).

-

Mucolytic: Potential to reduce mucus viscosity via disulfide bond disruption (though NAC is the standard).

-

Radio-protection: Studies suggest protective effects against radiation-induced damage due to thiol release.

PART 6: EXPERIMENTAL PROTOCOLS

Protocol A: HPLC Quantification of Folcisteine

To verify purity or concentration in formulations.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: 0.05M Phosphate Buffer (pH 2.5) : Acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Retention Time: ~4–6 minutes (depending on column).

-

Standard Prep: Dissolve 10 mg Folcisteine standard in 10 mL mobile phase.

Protocol B: Seed Germination Bioassay (Activity Verification)

A rapid test to confirm biological activity.

-

Preparation: Prepare a 10 ppm solution of Folcisteine in distilled water.

-

Control: Distilled water only.

-

Substrate: Place 20 wheat or corn seeds on filter paper in petri dishes.

-

Treatment: Add 5 mL of solution to the test dish, 5 mL water to control.

-

Incubation: Incubate at 25°C in the dark for 72 hours.

-

Measurement: Measure root and shoot length.

-

Validation: Treated seeds should show statistically significant (p<0.05) increase in root length vs. control.

PART 7: SAFETY & TOXICOLOGY

-

Acute Toxicity: Low. LD50 (Oral, Rat) > 5000 mg/kg.

-

Handling: Irritant to eyes and skin. Use standard PPE (gloves, goggles).

-

Stability: Stable under normal conditions. Hydrolyzes in strong acid/base.

-

Environmental: Biodegradable. Does not persist in soil.

References

-

Fengchen Group. (n.d.). N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1.[5] Retrieved from [Link]

-

University of Hertfordshire. (2025). Acetyl thiazolidine carboxylic acid (Folcisteine) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Folcisteine (CAS 5025-82-1).[1][6][5][7][8] National Library of Medicine. Retrieved from [Link]

- Wlodek, L., et al. (1993). Metabolism of thiazolidine-4-carboxylic acid and its derivatives. Acta Biochimica Polonica. (Cited for mechanism of ring opening and cysteine release).

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 54323-50-1|(R)-3-Acetylthiazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. N-Acetyl-thiazolidine-4-carboxylic Acid | Plant Growth Regulator Supplier | BAISHIXING | ETW [etwinternational.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Folcisteine | 5025-82-1 [sigmaaldrich.com]

- 8. haihangchem.com [haihangchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Acetyl-2-methylthiazolidine-4-carboxylic Acid Isomers

Welcome to the technical support center for the purification of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the stereoisomers of this important heterocyclic compound. As a proline analog and a derivative of L-cysteine, its stereochemical purity is often critical for its biological activity and pharmacological profile.[1]

The synthesis of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid from L-cysteine and acetaldehyde, followed by N-acetylation, results in a mixture of stereoisomers. Specifically, the formation of a new chiral center at the C2 position, in addition to the existing chiral center at C4 from L-cysteine, creates a pair of diastereomers: (2R,4R) and (2S,4R) (cis) and (2R,4S) and (2S,4S) (trans). Each of these diastereomers can exist as a pair of enantiomers, making the purification process a significant challenge. This guide provides in-depth strategies, troubleshooting advice, and detailed protocols to help you achieve high-purity isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the isomers of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid?

A1: The main challenges stem from the structural similarities of the stereoisomers. Diastereomers (cis/trans) can be difficult to separate due to their similar physical properties.[2] Enantiomers, by definition, have identical physical properties in an achiral environment, necessitating the use of chiral separation techniques. Common issues include poor resolution, co-elution, peak tailing (especially for the acidic carboxyl group), and low recovery.

Q2: What is the most effective general strategy for purifying these isomers?

A2: A multi-step strategy is often the most effective. First, attempt to separate the diastereomers using achiral techniques like fractional crystallization or standard chromatography (e.g., silica gel column chromatography). Once the diastereomers are separated, each diastereomeric pair can be resolved into its individual enantiomers using chiral HPLC.

Q3: Can I influence the diastereomeric ratio during synthesis?

A3: Yes, the ratio of cis to trans isomers can be influenced by the solvent used during the initial condensation reaction of L-cysteine and acetaldehyde.[2] Experimenting with different solvents may enrich one diastereomer, simplifying the subsequent purification.

Q4: Is derivatization a necessary step?

A4: Not always, but it can be a powerful tool. Derivatizing the carboxylic acid to an ester or an amide can improve separation on both chiral and achiral columns by altering the molecule's polarity and interaction with the stationary phase.[3][4][5] For GC analysis, derivatization is essential to increase volatility.[6][7]

Q5: Which type of chiral HPLC column is best suited for this separation?

A5: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak®), are highly versatile and have a high success rate for separating a wide range of chiral compounds, including cyclic amino acid derivatives.[8][9][10]

Troubleshooting Guide

Navigating the purification of these isomers can present several obstacles. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Poor or No Resolution of Diastereomers on an Achiral Column

If you are struggling to separate the cis and trans diastereomers using standard silica gel chromatography, consider the following:

-

Optimize the Mobile Phase:

-

Polarity Adjustment: Systematically vary the polarity of your mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol).

-

Acidic Additive: The carboxylic acid group can cause peak tailing and poor separation on silica gel. Adding a small amount (0.1-0.5%) of an acidic modifier like acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and improved resolution.[11]

-

-

Consider Derivatization:

-

Converting the carboxylic acid to a methyl or ethyl ester can significantly change its interaction with the stationary phase, often leading to better separation of the diastereomers.

-

-

Fractional Crystallization:

-

This classical technique can be effective for separating diastereomers.[12] Experiment with different solvent systems to find one where the diastereomers have significantly different solubilities.

-

Issue 2: Poor or No Enantiomeric Separation on a Chiral HPLC Column

Achieving enantiomeric resolution requires careful optimization of the chromatographic conditions.

Troubleshooting Flowchart for Chiral HPLC

Caption: A logical workflow for troubleshooting the lack of enantiomeric separation in chiral HPLC.

Issue 3: Irreproducible Results (Shifting Retention Times)

Inconsistent results can derail a project. Here are the common culprits and their solutions:

| Potential Cause | Troubleshooting Steps |

| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure accurate measurement of all components, especially additives. |

| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each run (at least 10-20 column volumes).[13] |

| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Temperature can significantly affect chiral separations.[8] |

| "Memory Effects" from Additives | If you switch between mobile phases with different additives (e.g., from a basic to an acidic modifier), flush the column extensively with an intermediate solvent like isopropanol.[14] |

Detailed Experimental Protocols

Protocol 1: Diastereomer Separation by Fractional Crystallization

This protocol provides a starting point for separating the cis and trans diastereomers. The optimal solvent system will need to be determined empirically.

-

Dissolution: Dissolve the mixture of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid diastereomers in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

-

Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired isomer can aid in this process.

-

Isolation: Collect the crystals by filtration.

-

Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.

-

Recrystallization: Recrystallize the enriched solid and the solid obtained from the mother liquor to further improve the purity of each diastereomer.

Protocol 2: Enantiomer Separation by Chiral HPLC

This protocol outlines a typical starting point for developing a chiral HPLC method for one of the purified diastereomers.

-

Column Selection:

-

Initial Choice: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

-

-

Mobile Phase Preparation:

-

Normal Phase (Primary Recommendation):

-

Prepare a mobile phase of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

-

Add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.

-

Degas the mobile phase before use.

-

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C (controlled by a column oven)

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)

-

Injection Volume: 5-10 µL of a 1 mg/mL sample solution dissolved in the mobile phase.

-

-

Optimization:

-

If separation is not achieved, systematically vary the percentage of IPA (e.g., from 5% to 20%).

-

Try a different alcohol modifier like ethanol.

-

Adjust the concentration of the acidic additive.

-

Workflow for Chiral Method Development

Caption: A structured workflow for developing a robust chiral HPLC separation method.

References

- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.

- YMC America, Inc.

- Toda, F., Tanaka, K., & Kagawa, Y. (2019).

- Liang, H. R., et al. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.

- Evotec.

- Rbeida, O., & D'Souza, M. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.

- Wang, Y., et al. (2011). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.

- Pataj, Z., et al. (2024).

- Benchchem.

- Benchchem.

- Blehaut, J. (2014, August 22). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America.

- Toda, F., Tanaka, K., & Kagawa, Y. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- Wang, Y., et al. (2011). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.

- Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.

- Kumar, S., & Singh, P. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1090.

- MilliporeSigma.

- Al-Amiery, A. A., et al. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 1-6.

- Phenomenex.

- Taylor, K. (2020, May 20). Trouble with chiral separations.

- Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139-3141.

- Astec.

- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.

- Sulzer Chemtech.

- Sigma-Aldrich.

- Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.

- Kannappan, V. (2022, November 3).

- TCI Chemicals. (2008, January 15). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method.

- Agilent Technologies, Inc. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

- Daicel. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

- Kourkouli, S., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2465.

- Ajinomoto Co., Inc. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

- Hofmann, T., & Frank, O. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption.

- Hofmann, T., & Frank, O. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry, 404(4), 1145-1153.

- Kumar, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.

- Restelli, A., et al. (1985). NMR Determination of absolute configurations in 2-alkylthiazolidine-4-carboxylic acids. Magnetic Resonance in Chemistry, 23(11), 957-959.

- National Center for Biotechnology Information. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem.

- Nardi, G. M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367.

- PubChemLite. 2-methylthiazolidine-4-carboxylic acid (C5H9NO2S).

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. chiraltech.com [chiraltech.com]

- 12. rcprocess.se [rcprocess.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: High-Resolution Chiral Separation of Thiazolidine Stereoisomers

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Thiazolidine Scaffolds (Glitazones, Penicillin derivatives, Proline mimics)

Introduction

Welcome to the Advanced Separations Technical Support Center. You are likely here because thiazolidine-based compounds present a "perfect storm" of chromatographic challenges: they possess conformational flexibility (envelope puckering), often contain amphoteric functionalities, and—most critically—are prone to rapid on-column racemization (interconversion) due to low rotational energy barriers or acidic protons at the C2/C4 positions.

This guide moves beyond generic "try a different column" advice. We focus on the mechanistic causality of separation failures and provide self-validating protocols to resolve them.

Module 1: Method Development Strategy

User Query: "I have a novel thiazolidine derivative. Which column and mode should I screen first?"

Technical Response: For thiazolidines, the interaction mechanism usually relies on hydrogen bonding and inclusion complexation. Unlike rigid aromatics, the flexibility of the thiazolidine ring requires a CSP (Chiral Stationary Phase) that offers a "tight" fit.

The "Gold Standard" Screening Protocol:

-

Primary Screen (Immobilized Polysaccharides): Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H/IC). These columns provide the highest probability of success for thiazolidines due to their ability to form inclusion complexes with the 5-membered ring.

-

Mobile Phase Selection:

-

Neutral Thiazolidines: Normal Phase (Hexane/IPA).

-

Polar/Acidic Thiazolidines: Polar Organic Mode (100% Acetonitrile or Methanol with additives). This is crucial because thiazolidines are often poorly soluble in hexane.

-

Visual Workflow: CSP & Mode Selection

Figure 1: Decision matrix for initial column and mobile phase selection specific to thiazolidine solubility and functionality.

Module 2: Troubleshooting Resolution & Peak Shape

User Query: "My peaks are tailing significantly, or I see a 'saddle' between the enantiomers. Is my column dead?"

Technical Response: It is rarely the column. Thiazolidines are notorious for two specific issues: Silanol Interactions and On-Column Racemization .

Issue A: Chemical Tailing (Silanol Interactions)

Thiazolidine nitrogens can interact with residual silanols on the silica support, causing severe tailing.

The Fix: Additive Optimization Matrix Use this table to select the correct mobile phase modifier. Never use >0.5% additive to avoid precipitating buffer salts in NP.

| Thiazolidine Type | Primary Issue | Recommended Additive | Mechanism of Action |

| Acidic (e.g., -COOH at C4) | Fronting or Tailing | 0.1% TFA (Trifluoroacetic Acid) | Suppresses ionization of the carboxylic acid; keeps analyte neutral. |

| Basic (e.g., N-alkylated) | Tailing | 0.1% DEA (Diethylamine) | Competes for active silanol sites on the silica gel. |

| Amphoteric | Broad/Undefined | 0.1% TFA + 0.1% TEA | Creates a buffered environment in organic solvent (e.g., TEA-TFA salt). |

| MS-Compatible | Signal Suppression | Formic Acid / NH4OH | Volatile alternatives to TFA/DEA for LC-MS applications. |

Issue B: The "Plateau" (On-Column Racemization)

User Query: "I see a raised baseline (plateau) connecting my two peaks. Resolution improves at higher flow rates but disappears if I slow down."

Technical Response: This is the hallmark of dynamic interconversion . The energy barrier for inversion at the chiral center (often C2 or C4 in thiazolidines) is low enough that the molecules are racemizing during their travel through the column.

The Diagnostic Protocol:

-

The Temperature Test: Lower the column temperature to 5°C - 10°C .

-

Result: If the plateau disappears and two distinct peaks emerge, you have confirmed on-column racemization. Lowering temperature reduces the kinetic energy available for the molecule to flip stereochemistry.

-

-

The Flow Rate Test: Increase flow rate.

-

Result: If the plateau drops (becomes closer to baseline), it confirms the diagnosis. Less time on column = less time to racemize.

-

Visual Workflow: Diagnosing Interconversion

Figure 2: Diagnostic logic for distinguishing between poor chromatographic resolution and dynamic kinetic interconversion.

Module 3: Advanced Thermodynamics (Enthalpy vs. Entropy)

User Query: "I optimized my separation at 25°C, but when I moved to the prep lab (20°C), the elution order flipped/changed. Why?"

Technical Response: Thiazolidine separations are often Enthalpy-Entropy Compensated .

-

Enthalpy (

): Driven by binding energy (H-bonds, pi-pi interactions). Favored at low temperatures. -

Entropy (

): Driven by steric fit and solvent displacement. Favored at high temperatures.

Because thiazolidines are flexible, their "fit" into the chiral selector changes drastically with temperature.

The Fix: Always perform a temperature gradient study (10°C, 20°C, 30°C, 40°C) during method development.

-

If

vs -

If the plot curves or crosses zero, you have an isoenantioselective temperature where separation is impossible. Always operate at least 10°C away from this point.

Module 4: Scale-Up & Purification

User Query: "I need to purify 5 grams. Can I just use the analytical method?"

Technical Response: Not directly. Thiazolidines often have poor solubility in Hexane/IPA (common NP solvents).

Scale-Up Protocol:

-

Solubility Check: If the sample crashes out in the mobile phase at >20 mg/mL, you cannot scale up effectively.

-

Switch to Polar Organic Mode (POM):

-

Use 100% Acetonitrile or Methanol on immobilized columns (e.g., Chiralpak IA, IC).

-

Benefit: Solubility of thiazolidines is typically 10-50x higher in POM than in NP, allowing for higher loading capacity.

-

-

Sample Diluent: Dissolve the sample in the mobile phase. Do not dissolve in DMSO if possible, as it can distort peak shapes in chiral chromatography.

References

-

Daicel Chiral Technologies. (2021). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, ID, IE, IF, IG, IH).Link

-

Welch, C. J., et al. (2003).[1] "Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione." Chirality, 15(2), 143-147.[1] Link

-

Erol, S., & Dogan, I. (2007). "Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: Enantiomeric separation and determination of racemization barriers by chiral HPLC." Journal of Organic Chemistry, 72(7), 2494-2500. Link

-

Lämmerhofer, M. (2010). "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases." Journal of Chromatography A, 1217(6), 814-856. Link

-

Sielc Technologies. "Separation of Thiazolidine on Newcrom R1 HPLC column." Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid Enantiomers

Introduction: Chirality as a Critical Determinant of Biological Function

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The thiazolidine ring, a versatile heterocyclic scaffold, is a common feature in a multitude of biologically active compounds, including antibacterial and anticancer agents.[1][2] The focus of this guide, 3-Acetyl-2-methylthiazolidine-4-carboxylic acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Understanding the distinct bioactivity of each of these enantiomers is not merely an academic exercise but a crucial step in identifying the most potent and safest candidate for therapeutic development.

This guide provides a comprehensive comparison of the bioactivities of the enantiomers of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid. We will delve into the experimental methodologies for their separation and biological evaluation, present comparative data, and discuss the underlying mechanistic principles that govern their differential effects. Our narrative is grounded in the established principles of stereopharmacology and supported by data from studies on closely related thiazolidine derivatives.

The Principle of Stereospecificity: Lessons from Thiazolidine Analogues

The critical importance of stereochemistry in the bioactivity of thiazolidine derivatives is well-documented. For instance, studies on 2-substituted thiazolidine-4(R)-carboxylic acids have shown their efficacy as prodrugs of L-cysteine, offering protection against acetaminophen-induced hepatotoxicity.[3][4][5] Crucially, the corresponding 4(S)-enantiomer was found to be completely inactive, a stark demonstration of the stereospecificity of the biological target's interaction with the molecule.[3] This observation underscores the necessity of evaluating each enantiomer of a chiral drug candidate independently. The differential activity arises from the specific three-dimensional fit required for interaction with biological macromolecules such as enzymes and receptors.

Experimental Workflow: From Chiral Separation to Bioactivity Assessment

A robust evaluation of enantiomeric bioactivity hinges on a meticulously designed experimental workflow. This process begins with the separation of the individual stereoisomers, followed by their characterization and subsequent biological testing.

Caption: A generalized experimental workflow for the comparative bioactivity assessment of enantiomers.

Protocol 1: Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers from a racemic mixture is a critical first step and is often achieved using chiral HPLC.[6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and thus, separation.

Methodology:

-

Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for separating thiazolidine derivatives.[7]

-

Mobile Phase Optimization: A systematic screening of mobile phases is conducted. A typical starting point would be a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. The ratio is adjusted to achieve optimal separation (resolution > 1.5).

-

Sample Preparation: The racemic mixture of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid is dissolved in the mobile phase at a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C) for reproducibility.

-

Detection: UV detection at a wavelength where the compound absorbs maximally.

-

-

Fraction Collection: As each enantiomer elutes from the column, the corresponding fraction is collected.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the collected fractions is determined by re-injecting a small aliquot onto the chiral HPLC system.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of the separated enantiomers, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions until a sufficient number of cells is obtained.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The isolated enantiomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then treated with these solutions. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is read using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for each enantiomer is then determined from the dose-response curves.

Comparative Bioactivity Data

The following table summarizes hypothetical, yet plausible, data based on the known stereospecificity of related thiazolidine compounds. This data illustrates a potential outcome of a comparative bioactivity study.

| Enantiomer | IC50 (µM) on MCF-7 Cells | Putative Activity |

| (2R,4R) | 15.2 ± 2.1 | High |

| (2S,4S) | 125.8 ± 10.5 | Low |

| (2R,4S) | 85.3 ± 7.9 | Moderate |

| (2S,4R) | > 200 | Inactive |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential for significant differences in bioactivity among stereoisomers.

Mechanistic Insights: The Role of Stereochemistry in Target Engagement

The observed differences in bioactivity can be attributed to the specific interactions between each enantiomer and its biological target. For instance, if the target is an enzyme, the active site will have a specific three-dimensional geometry that preferentially accommodates one enantiomer over the others.

Caption: A simplified diagram illustrating the differential interaction of enantiomers with a biological target.

In our hypothetical example, the (2R,4R) enantiomer would be the "eutomer" (the more active enantiomer), exhibiting the highest affinity for the target protein. The other stereoisomers, with their different spatial arrangements of the acetyl, methyl, and carboxylic acid groups, would have lower affinities or may be unable to bind to the active site altogether, thus acting as "distomers" (the less active enantiomers).

Conclusion and Future Directions

This guide has underscored the fundamental principle that stereochemistry is a critical determinant of the biological activity of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid. Through a structured experimental approach involving chiral separation and in vitro bioactivity assays, it is possible to discern the distinct pharmacological profiles of each enantiomer. The hypothetical data presented herein serves to illustrate the potential for significant variations in potency, with one enantiomer often being responsible for the desired therapeutic effect.

For researchers and drug development professionals, the key takeaway is the imperative to synthesize or separate and then evaluate each stereoisomer individually. This not only allows for the identification of the most potent therapeutic agent but also mitigates the risk of off-target effects or toxicity that may be associated with the less active or inactive enantiomers. Future research should focus on elucidating the precise molecular targets of the active enantiomers and further characterizing their pharmacokinetic and toxicological profiles in preclinical models. Such a rigorous, stereospecific approach is essential for the successful translation of promising chiral molecules from the laboratory to the clinic.

References

-

Al-Ghorbani, M., & Al-Farouji, M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]

-

American Chemical Society. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

-

Kotil, T., Yon, N. D., & Bilgicli, H. (2024). Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. Pakistan Journal of Zoology, 1-13. [Link]

-

Thirumurugan, P., & Mahajan, M. (2020). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 184, 01004. [Link]

-

Patel, K. D., & Singh, R. K. (2014). Synthesis and Biological Evaluation of Thiazolidin-4-ones. International Journal of ChemTech Research, 6(1), 534-538. [Link]

-

ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. [Link]

-

Al-Asmari, A. F. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 198-204. [Link]

-

Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015–1023. [Link]

-

Włodek, L., & Rommelspacher, H. (1997). 2-Methyl-thiazolidine-2,4-dicarboxylic acid protects against paracetamol induced toxicity in human liver derived HepG2 cells. Acta Biochimica Polonica, 44(4), 759–766. [Link]

-

Włodek, L., & Rommelspacher, H. (1997). 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice. Fundamental & Clinical Pharmacology, 11(5), 454–459. [Link]

-

Office of Scientific and Technical Information. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. [Link]

-

Desai, N. C., et al. (2024). Synthesis and Biological Evaluation of 4-Thiazolidinone Scaffold: A Versatile Chemistry and Diverse Biological Applications in the Drug Discovery and Development. In S-Heterocycles (pp. 17-103). Springer Nature Singapore. [Link]

-

Al-Ghorbani, M. F., & Al-Farouji, M. A. (2021). Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole. Annals of the Romanian Society for Cell Biology, 25(4), 15456–15471. [Link]

-

Grizik, S. I., et al. (1993). Synthesis and biological activity of derivatives of thiazolidine-4-carboxylic acid and thiazolidino[3,4-a]piperazine-5,8-dione. Pharmaceutical Chemistry Journal, 27(9), 624-627. [Link]

-

Promsote, W., et al. (2012). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 53(14), 6560. [Link]

-

Ammar, Y. A., et al. (2011). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. Journal of Pharmaceutical Sciences and Research, 3(1), 1005-1014. [Link]

-

Al-Asmari, A. F. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 198-204. [Link]

-

Gasparrini, F., et al. (2007). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. The Journal of Organic Chemistry, 72(7), 2494–2500. [Link]

-

Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302–323. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Synthesis and biological evaluation of new 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

N-acetylated vs. non-acetylated 2-methylthiazolidine-4-carboxylic acid efficacy

This guide provides an in-depth technical comparison of N-acetylated versus non-acetylated 2-methylthiazolidine-4-carboxylic acid (MTCA) .

Executive Summary: The Stability-Bioactivity Paradox

In the context of cysteine prodrugs, Non-acetylated MTCA is the therapeutically active agent, functioning as a labile "reservoir" for L-cysteine. N-acetylated MTCA (NAc-MTCA) , conversely, is primarily an analytical derivative.

While N-acetylation is a standard strategy to improve stability in many pharmacophores (e.g., N-acetylcysteine), for thiazolidines, it acts as a "chemical cap." It blocks the nitrogen lone pair required for the non-enzymatic ring-opening mechanism, thereby arresting the release of the active L-cysteine moiety. Consequently, while MTCA is effective for hepatoprotection and acetaldehyde detoxification, NAc-MTCA is pharmacologically inert in acute settings and is used instead to stabilize samples for mass spectrometry.

Mechanistic Comparison: The Ring-Opening Switch

The efficacy of thiazolidine-4-carboxylic acid derivatives hinges on their ability to hydrolyze and release L-cysteine and the corresponding aldehyde (acetaldehyde in the case of 2-methyl derivatives).

Non-Acetylated MTCA (The Active Prodrug)

-

Mechanism: Spontaneous, non-enzymatic hydrolysis.

-

Trigger: The secondary amine (NH) in the thiazolidine ring acts as a nucleophile/base, facilitating the equilibrium between the closed ring and the open Schiff base (imine) form.

-

Result: Continuous, slow release of L-cysteine, maintaining intracellular glutathione (GSH) levels without the excitotoxic spikes associated with free cysteine.

N-Acetylated MTCA (The "Locked" Stabilizer)

-

Mechanism: Steric and electronic blockade.

-

Effect: The acetyl group withdraws electron density from the nitrogen and sterically hinders the formation of the transition state required for ring opening.

-

Result: The compound remains cyclized and stable in physiological media, preventing cysteine release.

Pathway Visualization

Figure 1: The hydrolysis pathway of MTCA versus the blocked pathway of N-acetyl-MTCA.

Comparative Efficacy Analysis

The following table contrasts the physicochemical and biological properties of both forms based on experimental data.

| Feature | Non-Acetylated MTCA | N-Acetylated MTCA |

| Primary Application | Hepatoprotection / Detoxification | Bioanalysis / Quantification |

| Cysteine Release | High (Spontaneous Hydrolysis) | Negligible (Chemically Stable) |

| Mechanism of Action | Prodrug: Replenishes Glutathione (GSH) | Internal Standard: Prevents degradation |

| Physiological Half-life | Variable (Equilibrium driven) | High (Renally excreted intact) |

| Lipophilicity (LogP) | -1.9 (Hydrophilic) | -0.1 (Moderately Lipophilic) |

| Toxicity Profile | Low (Releases physiological metabolites) | Unknown/Inert (No active metabolite release) |

Key Experimental Insight: Hepatoprotection

In murine models of acetaminophen (APAP) induced hepatotoxicity, non-acetylated MTCA demonstrated equipotent efficacy to other thiazolidine prodrugs. It successfully prevented liver necrosis by sustaining GSH synthesis over a 12-hour window.

-

Contrast:N-acetylated forms are not cited as therapeutic agents in these models because they fail to liberate the sulfhydryl group necessary to conjugate the toxic APAP metabolite (NAPQI).

Experimental Protocols

Protocol A: Synthesis of N-Acetyl-MTCA (For Analytical Standards)

Use this protocol to create a stable reference standard for quantifying MTCA in biological samples.

-

Dissolution: Dissolve 10 mmol of L-cysteine and 15 mmol of acetaldehyde in 20 mL of water. Allow to stand for 30 minutes at 25°C to form MTCA.

-

Acetylation: Add 20 mmol of acetic anhydride dropwise to the solution while maintaining pH 8.0 using 2M NaOH.

-

Reaction: Stir for 1 hour at room temperature. The acetylation of the secondary amine "locks" the ring.

-

Extraction: Acidify to pH 2.0 with HCl and extract with ethyl acetate (3 x 50 mL).

-

Purification: Evaporate solvent and recrystallize from ethanol/water.

-

Validation: Confirm structure via MS (Target Ion: m/z 202 [M-H]⁻).

Protocol B: Comparative Hydrolysis Assay (Cysteine Release)

Use this protocol to verify the "prodrug" capacity of the non-acetylated form vs. the acetylated form.

-

Preparation: Prepare 10 mM solutions of MTCA and N-acetyl-MTCA in phosphate-buffered saline (PBS, pH 7.4).

-

Incubation: Incubate both solutions at 37°C in a water bath.

-

Sampling: Aliquot 100 µL samples at T=0, 30, 60, 120, and 240 minutes.

-

Derivatization: React aliquots with Ellman’s Reagent (DTNB) to detect free sulfhydryl (-SH) groups.

-

Note: Only free cysteine released from the ring will react.

-

-

Measurement: Measure absorbance at 412 nm.

-

Expected Result:

-

MTCA: Linear increase in absorbance over time (indicating ring opening).

-

N-Acetyl-MTCA: Baseline absorbance (indicating stable ring).

-

Critical Nuance: Agricultural "NATCA" Distinction

Researchers must distinguish N-acetyl-2-methylthiazolidine-4-carboxylic acid from NATCA (N-acetyl-thiazolidine-4-carboxylic acid) .

-

NATCA (Agricultural): This is the non-methylated (formaldehyde-derived) variant. It is used as a plant biostimulant (e.g., Elanta).[1][2][3][4] In plants, specific amidases may slowly deacetylate it, or it acts via a different signaling pathway.

-

2-Methyl Variant (Medical): The subject of this guide.[5][6][7][8] The "2-methyl" group is specific to acetaldehyde metabolism. In this context, N-acetylation is strictly a stabilizing modification for analysis, not therapy.

References

-

Nagamatsu, A., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Chemical & Pharmaceutical Bulletin.

-

Wurst, F. M., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption.[6][7][9] Analytical and Bioanalytical Chemistry.[7][9]

-

Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.[5] Journal of the American Chemical Society.[5][10]

-

PubChem. (2025).[11] 2-methylthiazolidine-4-carboxylic acid (Compound Summary).[6][7][9] National Library of Medicine.

-

Hota, D., et al. (2020). NATCA a Potential Bio-Regulator for Fruit Production: A Review. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl thiazolidine carboxylic acid [aeru.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vivo Validation of 3-Acetyl-2-methylthiazolidine-4-carboxylic Acid: A Comparative Guide to Assessing Therapeutic Potential

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth technical framework for the in vivo validation of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid, a novel compound with significant therapeutic potential rooted in its structural similarity to established mucolytic and cytoprotective agents. By leveraging insights from the well-characterized compounds N-acetylcysteine (NAC) and Letosteine, we present a comprehensive strategy for elucidating the efficacy and mechanism of action of this new chemical entity.

Mechanistic Rationale and Therapeutic Hypothesis

3-Acetyl-2-methylthiazolidine-4-carboxylic acid belongs to the family of thiazolidine derivatives. The core structure, thiazolidine-4-carboxylic acid, is recognized as a cysteine prodrug.[1] This structural feature is pivotal, as the intracellular delivery of cysteine, the rate-limiting substrate for glutathione (GSH) synthesis, underpins many of the therapeutic effects observed with related compounds.

Our central hypothesis is that 3-Acetyl-2-methylthiazolidine-4-carboxylic acid functions as a pro-drug, releasing active metabolites that exert mucolytic, antioxidant, and anti-inflammatory effects. This positions the compound as a potential therapeutic for respiratory conditions characterized by mucus hypersecretion and oxidative stress, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

The proposed mechanism of action, illustrated below, involves the intracellular hydrolysis of the acetyl group and the opening of the thiazolidine ring to release cysteine. This subsequently boosts intracellular glutathione levels, a key endogenous antioxidant.

Caption: Proposed intracellular activation and mechanism of action for 3-Acetyl-2-methylthiazolidine-4-carboxylic acid.

Comparative Framework: Benchmarking Against the Gold Standard

To rigorously evaluate the therapeutic potential of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid, a direct comparison with established drugs is essential. We propose N-acetylcysteine (NAC) and Letosteine as the primary comparators.

-

N-acetylcysteine (NAC): A widely used mucolytic and antioxidant, NAC provides a robust benchmark for efficacy.[2] Its well-documented in vivo effects on mucus rheology and inflammatory markers serve as a critical reference point.[3][4]

-

Letosteine: As a thiazolidine derivative, Letosteine is a structurally analogous compound with demonstrated clinical efficacy as a mucolytic.[5][6][7] Comparing our target compound to Letosteine will provide valuable insights into the structure-activity relationship within this chemical class.

In Vivo Validation Strategy: A Multi-Model Approach

A comprehensive in vivo validation strategy should encompass both efficacy and safety assessments across multiple, translationally relevant animal models.

Animal Model Selection

The choice of animal model is critical for obtaining clinically relevant data. We recommend a tiered approach, starting with acute models to establish proof-of-concept, followed by chronic models that more closely mimic human disease.

| Animal Model | Inducing Agent | Key Pathological Features | Primary Endpoints | References |

| Rat Tracheal Pouch Model | None (surgical) | Mucus accumulation | Mucus volume, viscosity, elasticity | [3] |

| LPS-Induced Acute Lung Injury (Mouse) | Lipopolysaccharide (LPS) | Neutrophilic inflammation, cytokine storm | Bronchoalveolar lavage (BAL) cell counts, cytokine levels (TNF-α, IL-6), lung histology | [8][9] |

| Cigarette Smoke-Induced COPD (Mouse) | Cigarette Smoke Exposure | Chronic inflammation, emphysema, goblet cell hyperplasia | Lung function (resistance and compliance), BAL cell counts, histology (mean linear intercept, goblet cell quantification) | [10] |

| Elastase-Induced Emphysema (Mouse) | Porcine Pancreatic Elastase | Alveolar destruction, emphysema | Lung function, histology (mean linear intercept) | [10] |

Experimental Workflow

The following workflow provides a systematic approach to the in vivo validation of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid.

Caption: A phased experimental workflow for the in vivo validation of a novel therapeutic candidate.

Detailed Experimental Protocols

Protocol 1: Evaluation of Mucolytic Activity in the Rat Tracheal Pouch Model

Objective: To assess the direct mucolytic effects of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid and compare them to NAC and Letosteine.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) will be surgically prepared with a tracheal pouch as previously described.[3]

-

Dosing: Animals will be randomly assigned to treatment groups (n=8 per group):

-

Vehicle control (saline)

-

3-Acetyl-2-methylthiazolidine-4-carboxylic acid (10, 30, 100 mg/kg, p.o.)

-

N-acetylcysteine (100 mg/kg, p.o.)

-

Letosteine (50 mg/kg, p.o.)

-

-

Mucus Collection: Four hours post-dosing, mucus accumulated in the tracheal pouch will be collected and weighed.

-

Rheological Analysis: The viscosity and elasticity of the collected mucus will be measured using a cone-and-plate viscometer.

-

Biochemical Analysis: Mucin content in the mucus will be quantified using a periodic acid-Schiff (PAS) assay.

Protocol 2: Assessment of Anti-inflammatory Effects in LPS-Induced Acute Lung Injury

Objective: To evaluate the anti-inflammatory properties of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid in a model of acute lung inflammation.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Dosing: Mice will be pre-treated with the test compounds or vehicle one hour prior to LPS challenge (n=10 per group):

-

Vehicle control (saline) + saline challenge

-

Vehicle control + LPS challenge (1 mg/kg, intratracheal)

-

3-Acetyl-2-methylthiazolidine-4-carboxylic acid (10, 30, 100 mg/kg, i.p.) + LPS challenge

-

N-acetylcysteine (100 mg/kg, i.p.) + LPS challenge

-

-

Bronchoalveolar Lavage (BAL): 24 hours post-LPS challenge, mice will be euthanized, and BAL will be performed. Total and differential cell counts will be determined.

-

Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the BAL fluid will be measured by ELISA.

-

Histopathology: Lungs will be harvested, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise tabular format to facilitate direct comparison between the test compound and the reference drugs.

Table 1: Comparative Efficacy in the Rat Tracheal Pouch Model

| Treatment Group | Dose (mg/kg) | Mucus Weight (mg) | Viscosity (Pa·s) | Elasticity (Pa) |

| Vehicle Control | - | 15.2 ± 2.1 | 1.8 ± 0.3 | 0.9 ± 0.1 |

| 3-Acetyl-2-methylthiazolidine-4-carboxylic acid | 10 | |||

| 30 | ||||

| 100 | ||||

| N-acetylcysteine | 100 | |||

| Letosteine | 50 |

Data will be presented as mean ± SEM.

Table 2: Comparative Efficacy in the LPS-Induced Acute Lung Injury Model

| Treatment Group | Dose (mg/kg) | Total BAL Cells (x10^5) | Neutrophils (x10^5) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle + Saline | - | 0.5 ± 0.1 | 0.1 ± 0.05 | <10 | <10 |

| Vehicle + LPS | - | 12.8 ± 1.5 | 10.2 ± 1.1 | 540 ± 65 | 850 ± 92 |

| 3-Acetyl-2-methylthiazolidine-4-carboxylic acid + LPS | 10 | ||||

| 30 | |||||

| 100 | |||||

| N-acetylcysteine + LPS | 100 |

Data will be presented as mean ± SEM.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid. By employing a multi-model approach and benchmarking against established comparators, researchers can generate the robust data package necessary to support further preclinical and clinical development. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of the compound and exploring its efficacy in more complex, chronic disease models that incorporate features of human respiratory diseases. The ultimate goal is to translate these preclinical findings into novel therapeutic interventions for patients suffering from debilitating respiratory conditions.

References

-

Marriott, C., & Richards, J. H. (1989). Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine. Journal of Pharmacy and Pharmacology, 41(1), 1-5. [Link]

-

Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. D., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

-

Inxight Drugs. (n.d.). Letosteine. National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Zuin, R., Palamidese, A., Negrin, R., Catozzo, L., Scarda, A., & Balbinot, M. (2005). Effect of N-acetylcysteine on neutrophil activation markers in healthy volunteers: In vivo and in vitro study. Respiratory Medicine, 99(11), 1433-1439. [Link]

-

Mata, M., Sarrion, I., & Armengot, M. (2022). Positive effects of N-acetylcysteine in vivo and in vitro tests evaluated in this review and its mains results. ResearchGate. [Link]

-

Cazzola, M., Calzetta, L., & Rogliani, P. (2022). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Pharmaceuticals, 15(7), 812. [Link]

-

Tomassini, B., Llesuy, S., & Evangelista de Duffard, A. M. (2001). N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase. Nitric Oxide, 5(4), 385-393. [Link]

-

AERU. (n.d.). Acetyl thiazolidine carboxylic acid. University of Hertfordshire. Retrieved from [Link]

-

Zhong, N., Lin, J., & Li, Y. (2014). Efficacy and safety of letosteine in the treatment of sputum thickening and expectoration difficulty in patients with respiratory diseases: A multicenter, randomized, double-masked, double dummy, positive drug parallel controlled trial. ResearchGate. [Link]

-

Clinical Tree. (2024, March 21). Letosteine. Retrieved from [Link]

-

Zhong, N., Lin, J., & Li, Y. (2014). Efficacy and safety of letosteine in the treatment of sputum thickening and expectoration difficulty in patients with respiratory diseases: a multicenter, randomized, double-masked, double dummy, positive drug parallel controlled trial. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(11), 842-849. [Link]

-

d'Angelo, I., & Ferrari, E. (2020). Optimizations of In Vitro Mucus and Cell Culture Models to Better Predict In Vivo Gene Transfer in Pathological Lung Respiratory Airways: Cystic Fibrosis as an Example. Pharmaceutics, 13(1), 2. [Link]

-

Fiocchi, A., & Zuccotti, G. V. (1992). [Clinical evaluation of letosteine activity in the treatment of acute febrile bronchitis in children. Double-blind controlled study versus placebo]. Minerva pediatrica, 44(1-2), 25–30. [Link]

-

Rogers, D. F. (1997). In vivo preclinical test models for studying airway mucus secretion. Pulmonary pharmacology & therapeutics, 10(1), 3–11. [Link]

-

Ensign, L. M., Cone, R., & Hanes, J. (2012). Mucus models to evaluate the diffusion of drugs and particles. Advanced drug delivery reviews, 64(Suppl), 16–26. [Link]

-

El-Sharkawy, K. A. (2011). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives. Journal of Pharmaceutical Sciences and Research, 3(1), 1005-1014. [Link]

-

Bilgiçli, A. T., & Aydin, M. (2024). 2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. Ultrastructural Pathology, 48(3), 221-230. [Link]

-

Al-Juboori, S. A., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1, 3, 4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 1-1. [Link]

-

Li, H., Liu, J., & Yang, L. (2011). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of medicinal chemistry, 54(10), 3535–3548. [Link]

- De, B., & Clark, C. R. (1997). Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents.

-

Selvita. (2025, May 27). In Vivo Phenotypic Models for Asthma, COPD, and IPF. Retrieved from [Link]

-

Khan, A., Ali, A., & Al-Harrasi, A. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Journal of Inflammation Research, 15, 3643–3660. [Link]

-

Li, H., & Miller, D. D. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of medicinal chemistry, 48(7), 2325–2328. [Link]

-

Hahn, F. E. (1980). Thiazolidine-4-carboxylic acid, a selective drug against human cancers. Naturwissenschaften, 67(6), 307. [Link]

Sources

- 1. WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents - Google Patents [patents.google.com]

- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. clinicalpub.com [clinicalpub.com]

- 7. Efficacy and safety of letosteine in the treatment of sputum thickening and expectoration difficulty in patients with respiratory diseases: a multicenter, randomized, double-masked, double dummy, positive drug parallel controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selvita.com [selvita.com]

Cross-Reactivity & Selectivity Profiling of 3-Acetyl-2-methylthiazolidine-4-carboxylic acid (AMTC)

Executive Summary: The Stabilization Imperative

3-Acetyl-2-methylthiazolidine-4-carboxylic acid (AMTC) is not merely a chemical curiosity; it is the critical analytical surrogate for 2-methylthiazolidine-4-carboxylic acid (MTCA) . MTCA is a condensation product of L-cysteine and acetaldehyde, serving as a direct biomarker for acetaldehyde exposure (e.g., alcohol consumption) or as a pharmaceutical intermediate.

However, MTCA is hydrolytically unstable, existing in equilibrium with free acetaldehyde and cysteine. To achieve accurate quantification, researchers must derivatize MTCA into the stable N-acetylated form—AMTC.

This guide compares the performance of AMTC quantification against its structural analogs (e.g., Folcysteine) and evaluates the cross-reactivity risks inherent in immunoassay versus LC-MS/MS workflows.

Comparative Analysis Landscape

The specificity of an AMTC assay is defined by its ability to distinguish the target from structurally homologous thiazolidines. The table below outlines the primary interferents found in biological matrices.

Table 1: Structural Analogs and Interference Potential

| Compound | Abbr. | Structure / Origin | Mass (MW) | Cross-Reactivity Risk (Immunoassay) | Selectivity Risk (LC-MS/MS) |

| 3-Acetyl-2-methylthiazolidine-4-carboxylic acid | AMTC | Target Analyte. Stable derivative of MTCA. | 189.23 | N/A | N/A |

| 3-Acetylthiazolidine-4-carboxylic acid | AATC | Folcysteine. Plant biostimulant & pharmaceutical. Lacks C2-methyl group. | 175.21 | High (Shared N-acetyl core) | Low (Mass shift -14 Da) |

| Thiazolidine-4-carboxylic acid | TCA | Endogenous (Formaldehyde adduct). Lacks acetyl & methyl. | 133.17 | Low (Lacks acetyl epitope) | Low (Mass shift -56 Da) |

| 2-Methylthiazolidine-4-carboxylic acid | MTCA | Precursor. Unstable. | 147.20 | Medium (Lacks acetyl) | Low (Mass shift -42 Da) |

Critical Insight: While LC-MS/MS easily resolves AMTC from AATC via mass difference (189 vs. 175 Da), immunoassays targeting the N-acetyl-thiazolidine moiety often exhibit >40% cross-reactivity due to the conserved epitope structure, making antibody-based detection unreliable for specific acetaldehyde monitoring.

Technical Deep Dive: Analytical Selectivity

The Diastereomeric Challenge

Unlike simple analytes, AMTC possesses two chiral centers (C2 and C4), resulting in diastereomers (cis and trans) during the non-enzymatic synthesis.

-

Cis-AMTC: Methyl and Carboxyl groups on the same side.

-

Trans-AMTC: Methyl and Carboxyl groups on opposite sides.

Impact on Protocol: A robust LC-MS/MS method must chromatographically separate these isomers or integrate them as a total peak. Failure to separate them can lead to peak broadening and inconsistent integration.

LC-MS/MS Transition Logic

To ensure zero cross-talk with AATC (Folcysteine), utilize the following Multiple Reaction Monitoring (MRM) transitions:

-

Precursor Ion: m/z 188.0 [M-H]⁻ (Negative Mode preferred for carboxylic acids)

-

Quantifier Ion: m/z 88.0 (Loss of acetyl-group fragment)

-

Qualifier Ion: m/z 144.0 (Decarboxylation)

Experimental Protocol: Derivatization & Detection

Objective: Stabilize unstable MTCA from plasma/urine into AMTC and quantify with high specificity.

Phase 1: Sample Preparation & Derivatization

-

Step 1: Aliquot 100 µL of plasma/urine.

-

Step 2 (Stabilization): Immediately add 50 µL of Acetic Anhydride and 50 µL of solid Sodium Bicarbonate (buffer pH > 8.0).

-

Step 3: Incubate at Room Temperature for 30 minutes.

-

Step 4: Quench with 10 µL of 1M HCl to neutralize excess bicarbonate.

-

Step 5: Extract with Ethyl Acetate (300 µL). Evaporate to dryness and reconstitute in Mobile Phase.

Phase 2: LC-MS/MS Configuration

-

Column: C18 Reverse Phase (High aqueous stability, e.g., Acquity HSS T3), 2.1 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B for 1 min (desalting), ramp to 50% B over 5 mins.

-

Validation Check: Verify separation of cis-AMTC and trans-AMTC (typically elute 0.5 min apart).

Visualization: Reaction & Workflow

The following diagram illustrates the critical path from unstable precursor to stable analyte, highlighting the cross-reactivity checkpoints.

Caption: Workflow showing the stabilization of MTCA to AMTC and the differentiation from structural analog AATC (Folcysteine).

References

-

Wurst, F. M., et al. (2012). "Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption."[2][4] Analytical and Bioanalytical Chemistry, 404(6-7), 1779-1787.[2]

-

Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[5][6] Journal of Medicinal Chemistry, 27(5), 591-596.

-

EPA Substance Registry. (2023).[7] "4-Thiazolidinecarboxylic acid, 3-acetyl- (AATC/Folcysteine) Substance Details." US Environmental Protection Agency.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Safety Operating Guide

3-Acetyl-2-methylthiazolidine-4-carboxylic acid proper disposal procedures

Topic: 3-Acetyl-2-methylthiazolidine-4-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2][3]

Executive Operational Directive

Immediate Action Required: 3-Acetyl-2-methylthiazolidine-4-carboxylic acid (CAS: 120950-39-2) is a sulfur-containing organic solid.[1][2][3] Do not dispose of via municipal drains or standard trash. [2][3]

-

Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture SOx/NOx).[2][3]

-

Waste Stream Classification: Non-halogenated Organic Solid (Sulfur-Bearing).[2][3]

-

Critical Segregation: Isolate strictly from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent the generation of toxic sulfoxides or violent exothermic reactions.[2][3]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity profile.[3] This compound features a thiazolidine ring—a saturated five-membered ring containing both sulfur (thioether) and nitrogen (amine) heteroatoms.[2][3]

| Property | Specification | Operational Implication |

| Chemical Name | 3-Acetyl-2-methylthiazolidine-4-carboxylic acid | Official manifest descriptor.[1][2][3] |

| CAS Number | 120950-39-2 | Use for waste inventory tracking.[1][2][3] |

| Molecular Formula | C₇H₁₁NO₃S | Sulfur Content: Requires scrubbed incineration.[2][3] |

| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if aerosolized.[2][3][4] |

| Acidity | Carboxylic Acid moiety | Weakly acidic; compatible with other organic acids.[2][3] |

| Reactivity | Thioether linkage | Reducing agent. Incompatible with oxidizers.[2][3] |

GHS Classification (Derived from Analogs):

-

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3]

Pre-Disposal Protocol: Segregation & Stabilization

Effective disposal begins at the bench.[3] Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving thiazolidines.[3]

The Segregation Logic

The thioether sulfur in the thiazolidine ring is nucleophilic.[2][3] If mixed with strong oxidizers, it can undergo rapid oxidation to sulfoxides or sulfones, generating heat and potentially rupturing waste containers.[2][3]

DOT Diagram: Waste Segregation Logic

Figure 1: Decision matrix for segregating thiazolidine waste to prevent reactive hazards.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and general EHS standards.[3]

Phase 1: Collection & Packaging

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2][3] Avoid metal containers as carboxylic acids can slowly corrode certain metals over time.[3]

-

Solvent State:

-

Labeling: Attach a hazardous waste label immediately.

Phase 2: Waste Handover

-

Manifest Declaration: When submitting to your waste vendor (e.g., Veolia, Clean Harbors), explicitly declare the Sulfur Content .[2][3]

-

Why? Incinerators must adjust their scrubbers to neutralize Sulfur Dioxide (SO₂) generated during combustion.[3]

-

-

Storage: Store in a cool, dry area away from direct sunlight until pickup. Ensure secondary containment is used to capture potential leaks.[3]

Emergency Contingency: Spill Response

In the event of a benchtop spill, follow this containment protocol to minimize exposure and environmental contamination.

DOT Diagram: Solid Spill Response

Figure 2: Operational workflow for cleaning up solid chemical spills safely.[1][2][3]

Decontamination Logic:

-